molecular formula C16H17ClN4S B286779 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286779
M. Wt: 332.9 g/mol
InChI Key: RLNJLABHINYCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CCT018159, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2 activity, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may induce cell death in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion. In inflammatory diseases, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole improves cognitive function and reduces oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high selectivity for CK2, its ability to induce cell death in cancer cells, and its anti-inflammatory properties. However, the limitations of using 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low solubility in water, its potential toxicity, and the need for careful optimization of reaction conditions during synthesis.

Future Directions

There are several future directions for research on 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to develop more efficient methods for its synthesis.

Synthesis Methods

The synthesis of 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form a benzylcyclohexylamine intermediate. This intermediate is then reacted with thiosemicarbazide to form the final product, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In inflammation research, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce inflammation in animal models of inflammatory bowel disease. In neurological disorder research, 3-(4-Chlorobenzyl)-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C16H17ClN4S

Molecular Weight

332.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-cyclohexyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H17ClN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

RLNJLABHINYCQF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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